Rapastinel Trifluoroacetate, also known as GLYX-13 Trifluoroacetate, is a novel compound that acts as a modulator of the N-methyl-D-aspartate receptor, specifically functioning as a partial agonist at the glycine site. It has garnered attention for its potential rapid antidepressant effects, distinguishing itself from traditional antidepressants by its mechanism of action and speed of onset. The compound is primarily investigated for its therapeutic applications in treating major depressive disorder and other mood disorders.
Rapastinel Trifluoroacetate is classified under peptide-based drugs and is derived from a structural framework that includes amino acids. It is recognized for its unique properties as an N-methyl-D-aspartate receptor modulator, which positions it within the broader category of neuropharmacological agents. The compound is synthesized from various amino acid precursors, with a focus on enhancing its efficacy and reducing side effects compared to other similar agents.
The synthesis of Rapastinel Trifluoroacetate involves several key steps, primarily utilizing peptide synthesis techniques. An improved synthetic route has been developed that enhances yield and simplifies processing:
Rapastinel Trifluoroacetate has a complex molecular structure characterized by its peptide backbone. The molecular formula is , and it features multiple functional groups that contribute to its pharmacological activity:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its binding interactions with the N-methyl-D-aspartate receptor.
Rapastinel Trifluoroacetate participates in several chemical reactions relevant to its function as an N-methyl-D-aspartate receptor modulator:
The mechanism of action of Rapastinel Trifluoroacetate primarily involves modulation of the N-methyl-D-aspartate receptor:
Rapastinel Trifluoroacetate exhibits several notable physical and chemical properties:
Analytical methods such as mass spectrometry and infrared spectroscopy confirm these properties and assist in quality control during synthesis.
Rapastinel Trifluoroacetate is being explored for various scientific applications:
Rapastinel Trifluoroacetate (developmental code names GLYX-13, BV-102) represents a paradigm shift in antidepressant development. This tetrapeptide (L-threonyl-L-prolyl-L-prolyl-L-threoninamide trifluoroacetate) with molecular formula C~20~H~32~F~3~N~5~O~8~ and molecular weight 527.49 g/mol [3] [5] emerged from systematic structural optimization of B6B21, a monoclonal antibody known to modulate N-Methyl-D-Aspartate receptors [5]. Joseph Moskal and colleagues at Northwestern University pioneered this research, leading to the creation of "glyxins" – compounds designed to mimic the N-Methyl-D-Aspartate receptor-modulating properties of B6B21 without its antibody limitations [5].
Naurex, Inc. (acquired by Allergan in 2015) advanced Rapastinel through clinical development, leveraging its unique rapid-acting antidepressant properties [4] [6]. The compound received U.S. Food and Drug Administration Fast Track designation in March 2014 and Breakthrough Therapy designation in January 2016 for adjunctive treatment of major depressive disorder [5]. This regulatory recognition reflected promising Phase II clinical data demonstrating antidepressant effects within one day that persisted approximately seven days post-administration [4] [6]. Despite subsequent Phase III trial challenges in meeting primary endpoints for acute major depressive disorder treatment [6], Rapastinel remains pharmacologically significant as the prototypical compound in the "stinel" class of N-Methyl-D-Aspartate receptor modulators.
Table 1: Key Developmental Milestones for Rapastinel Trifluoroacetate
Year | Developmental Milestone | Significance |
---|---|---|
Pre-2014 | Discovery and optimization at Northwestern University | Development of tetrapeptide analogues of monoclonal antibody B6B21 |
2014 | FDA Fast Track designation | Recognition as promising therapy for treatment-resistant depression |
2015 | Acquisition by Allergan | Resource expansion for advanced clinical development |
2016 | FDA Breakthrough Therapy designation | Confirmation of significant advantage over existing therapies |
2019 | Phase III trial initiation | Evaluation of adjunctive therapy in major depressive disorder |
The N-Methyl-D-Aspartate receptor occupies a central position in depression neurobiology as a critical mediator of synaptic plasticity and glutamatergic neurotransmission. This receptor functions as a heterotetrameric ion channel typically comprising two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-GluN2D) [7] [9]. Dysfunctional N-Methyl-D-Aspartate receptor signaling in major depressive disorder manifests through several interconnected mechanisms:
Glutamatergic Dysregulation: Patients with major depressive disorder exhibit disrupted glutamate homeostasis, particularly in prefrontal and limbic regions, characterized by abnormal glutamate release, reuptake, and receptor signaling [1] [9]. Post-mortem studies of suicide victims with depression reveal significant reductions in N-Methyl-D-Aspartate receptor complex expression and glycine-mediated allosteric modulation in the frontal cortex [9].
Synaptic Plasticity Impairment: N-Methyl-D-Aspartate receptor activation triggers calcium-dependent signaling cascades essential for long-term potentiation – the synaptic strengthening underlying learning and emotional processing. Chronic stress models demonstrate that dendritic atrophy and spine loss in depression involve N-Methyl-D-Aspartate receptor-mediated excitotoxicity and diminished synaptic plasticity [1] [7]. Rapastinel enhances long-term potentiation magnitude at concentrations as low as 100 nM in medial prefrontal cortex slices, directly counteracting these pathological changes [1].
Brain-Derived Neurotrophic Factor Signaling Disruption: N-Methyl-D-Aspartate receptor activation stimulates brain-derived neurotrophic factor expression, while brain-derived neurotrophic factor conversely enhances N-Methyl-D-Aspartate receptor trafficking and function. This reciprocal relationship becomes disrupted in depression [7]. Rapastinel restores this signaling axis, evidenced by increased phosphorylation of mammalian target of rapamycin and extracellular signal-regulated kinase pathways – downstream effectors of brain-derived neurotrophic factor crucial for synaptogenesis [1] [7].
Table 2: N-Methyl-D-Aspartate Receptor Subunit Composition and Functions Relevant to Depression
Subunit Type | Subtypes | Binding Ligand | Functional Role in CNS | Depression Relevance |
---|---|---|---|---|
Obligatory | GluN1 | Glycine/D-serine | Receptor assembly and activation | Reduced expression in prefrontal cortex of MDD patients |
Regulatory | GluN2A | Glutamate | Synaptic plasticity, LTP induction | Altered cortical distribution in stress models |
Regulatory | GluN2B | Glutamate | Extrasynaptic localization, pro-survival signaling | Antagonists show antidepressant effects in animal models |
Regulatory | GluN2C/GluN2D | Glutamate | Modulatory functions, reduced calcium conductance | Potential subtype-specific targeting strategies |
Rapastinel modulates this system through a novel mechanism distinct from both N-Methyl-D-Aspartate receptor antagonists (e.g., ketamine) and classical glycine-site agonists. At therapeutic concentrations (30-100 nM in brain tissue), Rapastinel acts as a positive allosteric modulator binding to a specific site within the GluN2 subunit N-terminal domain, independent of the glycine co-agonist site [1] [7]. This enhances N-Methyl-D-Aspartate receptor-dependent calcium mobilization and facilitates neuronal plasticity without receptor overactivation [1] [4]. Crucially, this modulation occurs only during physiological glutamate release, providing activity-dependent enhancement that preserves signal-to-noise characteristics in neurotransmission [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1